molecular formula C19H21FN2OS B4821091 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4821091
M. Wt: 344.4 g/mol
InChI Key: IIWFQIBPEDCZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFDP is a piperazine derivative that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is thought to act as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptor subtypes. This activity may contribute to its potential therapeutic effects in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of serotonin receptor activity, and the potential for neuroprotective effects. 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine has also been found to have low toxicity in animal studies, which may make it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine is its potential for use as a lead compound in drug discovery. Its selective serotonin receptor activity and low toxicity make it an attractive candidate for further research. However, one limitation of 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are several future directions for research on 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine. One area of interest is its potential for the treatment of depression and anxiety disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects in these conditions. Another area of interest is its potential for use in cancer research, particularly in the development of new cancer treatments. Finally, 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine may have applications in other areas of pharmacology and drug discovery, and further research is needed to explore these possibilities.

Scientific Research Applications

1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine has been studied for its potential applications in various fields, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine has been found to act as a potent and selective serotonin receptor agonist, which may have implications for the treatment of depression and anxiety disorders. In cancer research, 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of cancer cells, particularly in breast and lung cancer. 1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine has also been used in drug discovery as a lead compound for the development of new drugs.

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c1-2-23-18-6-4-3-5-17(18)19(24)22-13-11-21(12-14-22)16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWFQIBPEDCZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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